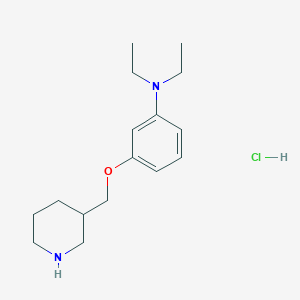![molecular formula C12H16N2O B1466605 2-(Benzo[d]oxazol-2-il)-3-metilbutan-1-amina CAS No. 1507027-03-3](/img/structure/B1466605.png)
2-(Benzo[d]oxazol-2-il)-3-metilbutan-1-amina
Descripción general
Descripción
The compound “2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine” is a benzoxazole derivative . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been developed from 2-(benzo[d]oxazol-2-yl)aniline . In a round bottom flask, 2-(benzo[d]oxazol-2-yl)aniline and malonic acid were taken. To this mixture, POCl3 was added dropwise with constant stirring in ice-cold condition. The reaction mixture was then refluxed for 5 hours on a water bath .Chemical Reactions Analysis
The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Aplicaciones Científicas De Investigación
Síntesis de compuestos heterocíclicos
Este compuesto sirve como un intermedio clave en la síntesis de varios compuestos heterocíclicos, que son cruciales en la química medicinal. Por ejemplo, se ha utilizado en el desarrollo de imidazoles sustituidos, que son conocidos por su potencial terapéutico .
Agentes antiinflamatorios
Los derivados de benzoxazol, incluidos los derivados de 2-(Benzo[d]oxazol-2-il)-3-metilbutan-1-amina, se han sintetizado y evaluado por sus propiedades antiinflamatorias. Estos compuestos han mostrado resultados prometedores en estudios in vitro, lo que indica su potencial como medicamentos antiinflamatorios .
Aplicaciones en ciencia de materiales
La parte benzoxazol es significativa en la ciencia de materiales, particularmente en la síntesis de materiales funcionales para electrónica y espintrónica. El compuesto en cuestión se puede utilizar para crear materiales con propiedades electrónicas específicas .
Blanqueadores fluorescentes
En el campo de la ciencia de los polímeros, los derivados de benzoxazol se utilizan como blanqueadores fluorescentes. Mejoran el brillo de materiales como el cloruro de polivinilo y las resinas acrílicas, lo que los hace valiosos en la producción de pinturas, recubrimientos y tintas de impresión .
Efectos neuroprotectores
La investigación ha indicado que los derivados basados en benzoxazol exhiben efectos neuroprotectores. Estos efectos son particularmente relevantes en el contexto de la enfermedad de Alzheimer, donde estos compuestos pueden proteger las células neuronales contra la toxicidad inducida por beta-amiloide .
Precursor para la síntesis heterocíclica
This compound se utiliza como precursor en la síntesis de varios compuestos heterocíclicos, incluidos los benzimidazoles y los benzoxazoles. Estos heterociclos son importantes en el desarrollo de nuevos fármacos.
Mecanismo De Acción
Target of Action
Benzoxazole derivatives have been found to interact with a variety of biological targets. For instance, some benzoxazole compounds have shown anti-inflammatory activity by interacting with prostaglandin H2 synthase .
Mode of Action
The exact mode of action can vary depending on the specific benzoxazole derivative and its target. In general, these compounds can interact with their targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Benzoxazole derivatives can affect various biochemical pathways. For example, some have been found to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain .
Result of Action
The molecular and cellular effects of benzoxazole derivatives can vary depending on their specific targets and mode of action. Some benzoxazole compounds have shown anti-inflammatory effects, while others have demonstrated anticancer activity .
Safety and Hazards
The safety data sheet for a similar compound, [4-(6-Chlorobenzo[d]oxazol-2-yloxy)phenoxy]-N-(2-fluorophenyl)-N-methylpropionamide, indicates that it may cause an allergic skin reaction and is harmful if inhaled . It’s important to handle such compounds with care, using protective gloves and working in a well-ventilated area or outdoors .
Direcciones Futuras
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . These examples highlight the level of interest in the synthetic approaches of new benzoxazole derivatives and have prompted many researchers to explore the potential applicability of this important pharmacophoric scaffold .
Análisis Bioquímico
Biochemical Properties
2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzoxazole derivatives, including 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine, have been shown to exhibit anti-inflammatory properties by inhibiting enzymes such as prostaglandin H2 synthase (PGHS) and trypsin . These interactions are crucial for modulating inflammatory responses and other related biochemical pathways.
Cellular Effects
The effects of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzoxazole derivatives can protect cells from oxidative stress and apoptosis by activating signaling pathways such as Akt, GSK-3β, and NF-κB . These pathways are essential for cell survival, proliferation, and differentiation, highlighting the potential therapeutic applications of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine.
Molecular Mechanism
The molecular mechanism of action of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, benzoxazole derivatives have been shown to inhibit the activity of enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, the binding of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine to specific receptors can modulate gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzoxazole derivatives can undergo degradation under certain conditions, affecting their efficacy and potency . Long-term exposure to 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine in in vitro and in vivo studies has demonstrated sustained biological activity, although the specific effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks associated with high-dose exposure.
Metabolic Pathways
2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The metabolic pathways of benzoxazole derivatives often involve oxidation, reduction, and conjugation reactions . These processes can influence the compound’s bioavailability, efficacy, and elimination from the body. Understanding the metabolic pathways of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine is crucial for optimizing its therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, benzoxazole derivatives have been shown to interact with membrane transporters, facilitating their uptake and distribution within cells . The efficient transport and distribution of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine are essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and optimizing its therapeutic applications.
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8(2)9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTUFJNQXZNZSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466525.png)
![2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466526.png)

![N-[4-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466528.png)


amine](/img/structure/B1466537.png)


![2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466541.png)

![2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466544.png)

